Methyl 6-methoxynaphthalene-2-acetate
Overview
Description
Methyl 6-methoxynaphthalene-2-acetate: is an organic compound with the molecular formula C14H14O3 . It is a derivative of naphthalene, characterized by a methoxy group at the 6th position and an acetate group at the 2nd position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
Biochemical Pathways
Methyl 6-methoxynaphthalene-2-acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a key intermediate of naphthalene tome and naproxen, which is used in the synthesis of non-steroidal anti-inflammatory analgesics .
Result of Action
This compound is a metabolite of nabumetone, a phototoxic nonsteroidal anti-inflammatory drug . It is suitable for use in the synthesis of 6-methoxy-2-naphthylacetic acid . It may be used in the preparation of fluorogenic aldol sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation Method: One common method involves the acylation of beta-naphthyl methyl ether with acetyl chloride in the presence of a Lewis acid catalyst.
Recrystallization: The crude product obtained from the acylation is further purified by recrystallization using solvents like ethyl alcohol to yield the final product.
Industrial Production Methods: The industrial production of Methyl 6-methoxynaphthalene-2-acetate typically follows the acylation method due to its high conversion rate and relatively simple reaction steps. The process is designed to minimize environmental pollution and ensure high safety standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-methoxynaphthalene-2-acetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-methoxynaphthalene-2-carboxylic acid.
Reduction: Formation of 6-methoxynaphthalene-2-ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of fluorogenic aldol sensors .
Biology and Medicine:
- Acts as a metabolite in the synthesis of nonsteroidal anti-inflammatory drugs like nabumetone .
- Used in diagnostic reagents for tumor studies involving aldehyde dehydrogenase enzymes .
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in material science for the development of new materials.
Comparison with Similar Compounds
6-Methoxy-2-naphthylacetic acid: A metabolite of nabumetone with similar anti-inflammatory properties.
6-Methoxy-2-naphthaldehyde: Used in organic synthesis and as a diagnostic reagent.
Uniqueness: Methyl 6-methoxynaphthalene-2-acetate is unique due to its specific structural configuration, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its methoxy and acetate groups provide distinct reactivity patterns that are advantageous in organic synthesis.
Properties
IUPAC Name |
methyl 2-(6-methoxynaphthalen-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPGMAVYLECN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178706 | |
Record name | Methyl 6-methoxynaphthalene-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23981-48-8 | |
Record name | Methyl 6-methoxy-2-naphthylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23981-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-methoxynaphthalene-2-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 6-methoxynaphthalene-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-methoxynaphthalene-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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